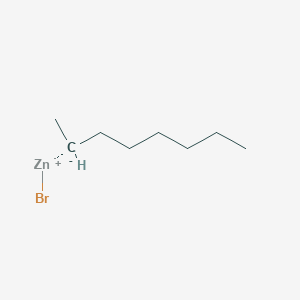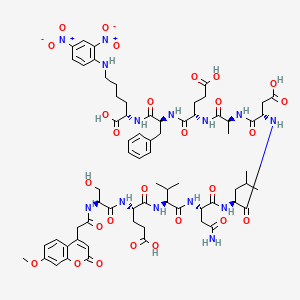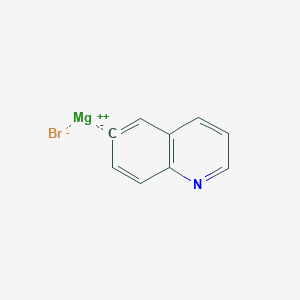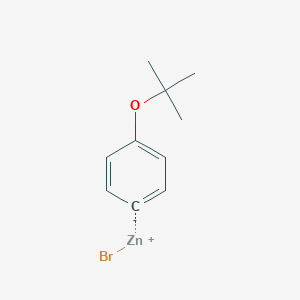
2,3,5-Trifluorobenzylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trifluorobenzylzinc bromide: is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. This compound is typically supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling.
准备方法
Synthetic Routes and Reaction Conditions: 2,3,5-Trifluorobenzylzinc bromide can be synthesized through the reaction of 2,3,5-trifluorobenzyl bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,3,5-Trifluorobenzyl bromide+Zn→2,3,5-Trifluorobenzylzinc bromide
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: 2,3,5-Trifluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other palladium-catalyzed reactions, such as Negishi coupling.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester. The reaction is carried out in a solvent like THF or dimethylformamide (DMF) under inert conditions.
Negishi Coupling: This reaction involves a palladium or nickel catalyst and an organohalide. The reaction is usually performed in THF or another suitable solvent.
Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific substrates used.
科学研究应用
2,3,5-Trifluorobenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be used to modify biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in medicinal chemistry.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2,3,5-trifluorobenzylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium catalyst. This process forms a carbon-palladium bond, which subsequently reacts with an electrophile to form the desired carbon-carbon bond. The general mechanism can be summarized as follows:
- Formation of the carbon-zinc bond.
- Transmetalation with palladium.
- Reductive elimination to form the carbon-carbon bond.
相似化合物的比较
- 3,4,5-Trifluorobenzylzinc bromide
- 2,4,5-Trifluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
Comparison: 2,3,5-Trifluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other trifluorobenzylzinc bromides, the 2,3,5-substitution pattern may offer different electronic and steric properties, making it suitable for specific synthetic applications.
属性
IUPAC Name |
bromozinc(1+);1,2,5-trifluoro-3-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c1-4-2-5(8)3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXVKCIQXNENG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273946 |
Source


|
| Record name | Bromo[(2,3,5-trifluorophenyl)methyl]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226717-85-7 |
Source


|
| Record name | Bromo[(2,3,5-trifluorophenyl)methyl]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
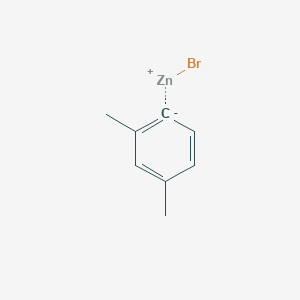
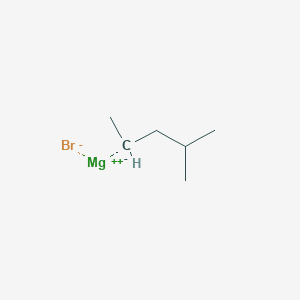
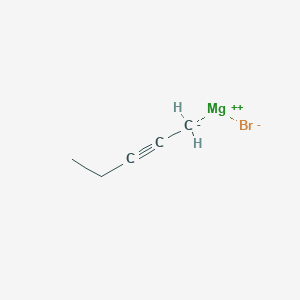
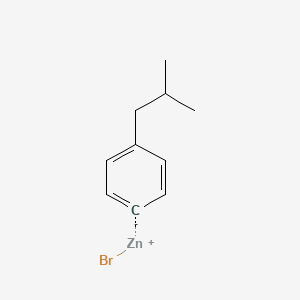

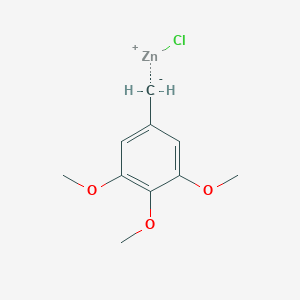
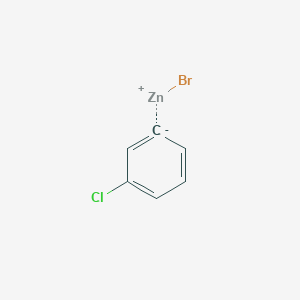

![2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate](/img/structure/B6303092.png)

